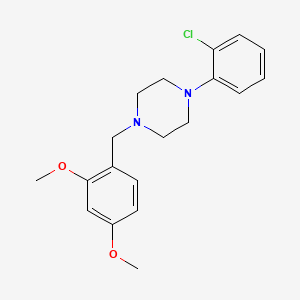
4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide, also known as MNBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MNBA is a nitrobenzamide derivative that has been synthesized through a multi-step process, and its unique chemical structure has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide is not fully understood, but it is believed to act on several molecular targets in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. 4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide has been shown to have several biochemical and physiological effects on the body. It has been shown to reduce inflammation and pain in animal models, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. 4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal models. However, 4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide has some limitations in lab experiments. It is not water-soluble, which can make it difficult to administer in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide. One potential area of research is the development of 4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide derivatives that are more water-soluble, which could increase its potential for use in certain experiments. Another area of research is the development of 4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide-based drugs for the treatment of inflammatory diseases, cancer, and neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of 4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide and its potential molecular targets in the body.
Métodos De Síntesis
The synthesis of 4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide involves several steps, starting with the reaction of 2-methoxy-5-methylphenol with nitric acid to form 2-methoxy-5-methyl-3-nitrophenol. This compound is then reacted with 4-methoxybenzoyl chloride in the presence of a base to form 4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide. The final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for cancer research. 4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-10-4-6-14(22-2)12(8-10)17-16(19)11-5-7-15(23-3)13(9-11)18(20)21/h4-9H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIQEWNOFXRMGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![bis(chloromethyl)[(4-nitrophenoxy)methyl]phosphine oxide](/img/structure/B5850864.png)

![1-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5850879.png)
![2-[(4-methoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5850887.png)
![6-chloro-2-[2-(pentafluorobenzylidene)hydrazino]nicotinic acid](/img/structure/B5850903.png)








